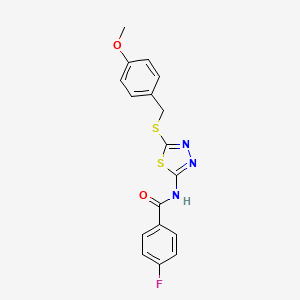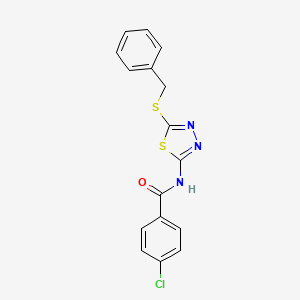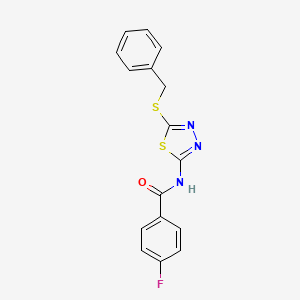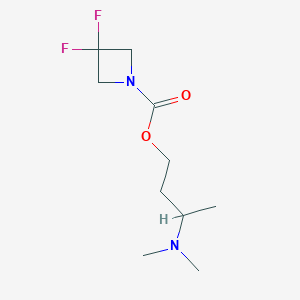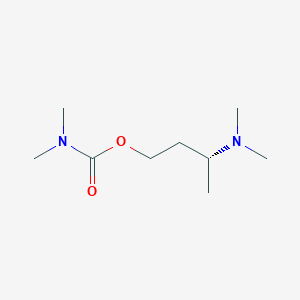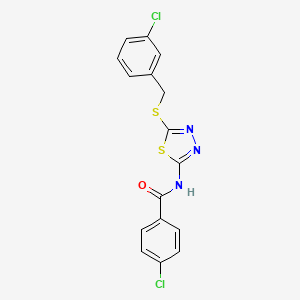![molecular formula C26H32FN5O2 B10793503 N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide](/img/structure/B10793503.png)
N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide is a complex organic compound with significant applications in scientific research. This compound is known for its interaction with dopamine receptors, particularly the D3 receptor, making it a valuable tool in neuropharmacology and imaging studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and safety in large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This can be used to modify the compound’s structure, potentially enhancing its binding affinity.
Substitution: This reaction can introduce new functional groups, potentially enhancing the compound’s specificity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could introduce a new functional group, enhancing the compound’s properties .
Scientific Research Applications
N-[4-[4-(3-(2-Fluoroethoxy)phenyl)piperazin-1-yl]butyl]-4-(1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in binding studies to understand receptor interactions.
Biology: Employed in studies of cellular signaling pathways.
Medicine: Utilized in the development of diagnostic imaging agents, particularly for positron emission tomography (PET) imaging of dopamine receptors.
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors, particularly the D3 receptor. It acts as a partial agonist, binding to the receptor and modulating its activity. This interaction influences various signaling pathways, affecting neurotransmitter release and receptor sensitivity .
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide: Another compound with high selectivity for D3 over D2 receptors.
N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide: A potential antipsychotic with affinity for multiple dopamine and serotonin receptors.
Uniqueness
This selectivity makes it a valuable tool for studying the role of D3 receptors in neuropsychiatric disorders .
Properties
Molecular Formula |
C26H32FN5O2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
N-[4-[4-[3-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-imidazol-1-ylbenzamide |
InChI |
InChI=1S/C26H32FN5O2/c27-10-19-34-25-5-3-4-24(20-25)31-17-15-30(16-18-31)13-2-1-11-29-26(33)22-6-8-23(9-7-22)32-14-12-28-21-32/h3-9,12,14,20-21H,1-2,10-11,13,15-19H2,(H,29,33) |
InChI Key |
FVTIZFQEARZLMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)N3C=CN=C3)C4=CC(=CC=C4)OCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


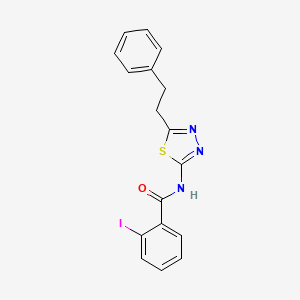

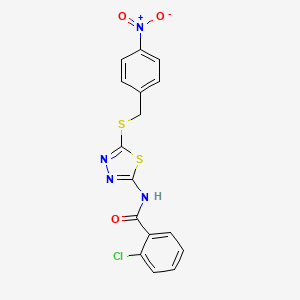
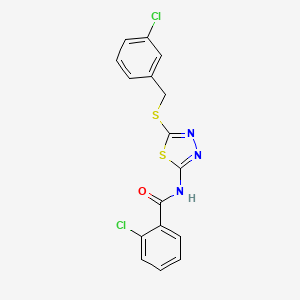

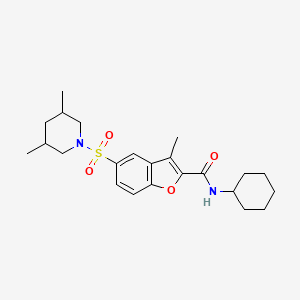
![N-benzyl-5-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B10793454.png)
